molecular formula C11H9F3O3 B1419278 2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157562-08-7

2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B1419278
CAS RN: 1157562-08-7
M. Wt: 246.18 g/mol
InChI Key: URRRSJNYUQVDCI-UHFFFAOYSA-N
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Description

“2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” is an organic compound that contains a cyclopropane ring, a carboxylic acid group, and a trifluoromethoxyphenyl group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, the aromatic phenyl ring, and the trifluoromethoxy and carboxylic acid functional groups . These groups could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethoxy group and the electron-donating phenyl group . The cyclopropane ring is known for its ring strain, which can make it reactive in certain conditions .

Scientific Research Applications

Structural Analysis The structure and conformation of cyclopropane derivatives, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been thoroughly studied. Detailed analysis using X-ray methods has revealed crucial insights into the molecular dimensions, angles, and spatial arrangements, shedding light on the intermolecular interactions and structural asymmetry in compounds like (+/-)-cis-2-phenylcyclopropanecarboxylic acid (Korp, Bernal, & Fuchs, 1983) (Gerkin, 1997).

Synthetic Strategies and Reactions Cyclopropanes are pivotal in the realm of synthetic organic chemistry. Various studies have demonstrated innovative synthetic strategies and reactions involving these compounds. For instance, triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes have been developed to access alkyl 5-arylfuran-2-carboxylates, showcasing the versatile reactivity of cyclopropane derivatives (Zhu, Xu, & Gong, 2016). Furthermore, tertiary cyclopropanols, derived from carboxylic esters, have been employed in synthesizing distally fluorinated ketones, highlighting the utility of cyclopropane ring cleavage reactions in generating complex molecular architectures (Konik et al., 2017).

Novel Sulfonamide Applications The realm of organocatalysis has also seen the application of cyclopropane derivatives. Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid, incorporating diverse functionalities on the phenyl ring, have been utilized as organocatalysts. These catalysts have facilitated reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with high enantiomeric excesses, which underscores the potential of cyclopropane derivatives in asymmetric synthesis (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Drug Discovery and Medicinal Chemistry Cyclopropane-containing compounds hold significance in drug discovery and medicinal chemistry. Strategies for the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks have been outlined, emphasizing the role of cyclopropanes as crucial elements in the design of drug compounds (Chawner, 2017).

Safety and Hazards

As with any chemical compound, handling “2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRRSJNYUQVDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

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